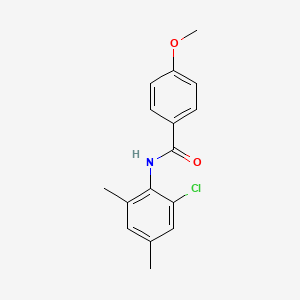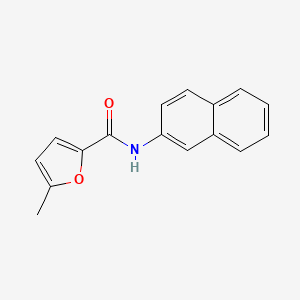![molecular formula C10H10Cl3NO2S B5677148 1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B5677148.png)
1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(arylsulfonyl)pyrrolidines, which includes derivatives like 1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine, typically involves the acid-catalyzed reaction of sulfonyl chlorides with pyrrolidine or related intermediates. A study demonstrated the formation of new 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine under mild conditions, suggesting a pathway that might be adapted for the synthesis of 1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine (Smolobochkin et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonyl-substituted pyrrolidines, including 1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine, can be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These approaches help in understanding the conformational preferences and the stereochemistry of the sulfonyl group relative to the pyrrolidine ring. However, specific studies detailing the molecular structure of 1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine were not found in the current literature search.
Chemical Reactions and Properties
Sulfonyl-substituted pyrrolidines participate in a variety of chemical reactions, including transformations involving the sulfonyl group, such as sulfonylation, reduction, and nucleophilic substitution reactions. The presence of the sulfonyl group adjacent to the nitrogen in the pyrrolidine ring can influence the compound’s reactivity, making it a useful intermediate in organic synthesis (Gazizov et al., 2017).
properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2S/c11-7-5-9(13)10(6-8(7)12)17(15,16)14-3-1-2-4-14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCKKWKDDKVXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4,5-Trichlorophenyl)sulfonyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5677065.png)

![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-phenylpiperidine](/img/structure/B5677075.png)
![2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B5677085.png)
![N-(4-chlorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5677087.png)
![3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5677092.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5677102.png)
![(3R)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5677112.png)
![N-ethyl-N-[(5-methyl-2-furyl)methyl]-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5677123.png)
![5-[(3-cyano-4,5-dimethyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B5677138.png)
![1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5677145.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5677151.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5677152.png)